7-Amino-1,3,5-triazaadamantane

Übersicht

Beschreibung

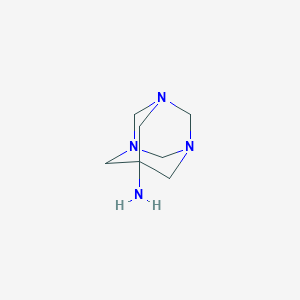

7-Amino-1,3,5-triazaadamantane is a nitrogen-containing analog of adamantane . It is part of the azaadamantanes family, which are compounds that contain one or more nitrogen atoms instead of carbon atoms . This substitution leads to several specific chemical and physical properties .

Synthesis Analysis

The synthesis of 7-Amino-1,3,5-triazaadamantane can be achieved by the reduction of 7-nitro-1,3,5-triazaadamantane with hydrazine hydrate in the presence of Raney nickel .Molecular Structure Analysis

The molecular formula of 7-Amino-1,3,5-triazaadamantane is C7H14N4 . Its average mass is 154.213 Da and its monoisotopic mass is 154.121841 Da .Chemical Reactions Analysis

Azaadamantanes, including 7-Amino-1,3,5-triazaadamantane, have been the subject of numerous studies due to their reactivity and biological activity . For example, nitration and nitrosation reactions of 7-nitro-1,3,5-triazaadamantane and some derivatives have been described .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Amino-1,3,5-triazaadamantane include a higher solubility in water compared to adamantanes due to the partial substitution of the nitrogen atoms for carbon . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 287.1±8.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Medical Chemistry

7-Amino-1,3,5-triazaadamantane is a type of azaadamantane, which are nitrogen-containing analogs of adamantane . These compounds have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability . The significant increase in the number of publications during the last decade (2009–2020) concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds . Compounds with pronounced biological activity have been already discovered among azaadamantane derivatives .

Alternative Fuel Source

7-Amino-1,3,5-triazaadamantane has been used as a curing agent in a number of processes from providing an alternative fuel source .

Rubber Manufacture

It has also been used in rubber manufacture .

Precursor to Other Adamantane Compounds

Further, it has been used as a precursor to other adamantane compounds, notably phosphaazaadamantanes .

Transition Metal Complexes

Complexes of the type (M = Zn(II), Pd(II), Pt(II)) and [MCl2(H2O)2(7-nitro-1,3,5-triazaadamantane)2] (M = Mn (II), Co(II), Ni(II)) have been prepared and their structures have been analysed by X-ray crystallography, elemental analysis, IR and solid state 13C and 15N NMR spectroscopy, supported by density functional theory/gauge independent atomic orbital (DFT/GIAO) calculations .

Intermediate for Antiepileptic and Antidepressant Drugs

7-Amino-1,3,5-triazaadamantane has potential application value in the field of medicine. It can be used as an intermediate of antiepileptic and antidepressant drugs .

Reagent in Organic Synthesis

The compound can also be used as a reagent in organic synthesis reactions to synthesize other organic compounds .

Mononuclear Transition Metal Complexes

In each case, 7-nitro-1,3,5-triazaadamantane acts as a mono-dentate ligand and binds to one metal centre only, in spite of the presence of three equivalent amino nitrogens .

Synthesis of Biologically Active Compounds

Azaadamantanes, including 7-Amino-1,3,5-triazaadamantane, have been known since the 50s of the last century . The partial substitution of the nitrogen atoms for carbon significantly changes both chemical and physical properties, thus leading, in particular, to higher solubility in water of azaadamantanes compared to adamantanes

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c8-7-1-9-4-10(2-7)6-11(3-7)5-9/h1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMJWQSOWLXJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN3CN1CN(C2)C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-1,3,5-triazaadamantane | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)

![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)